Diphenyl 2,4,6-trimethylphenyl phosphate

Flame retardant Phosphate ester Processability

Diphenyl 2,4,6‑trimethylphenyl phosphate (CAS 73179‑43‑8), also termed monomesityl diphenyl phosphate (DPMP), is a triaryl phosphate ester belonging to the organophosphate flame‑retardant class. The molecule bears one 2,4,6‑trimethylphenyl (mesityl) group and two phenyl groups esterified to phosphoric acid, with molecular formula C₂₁H₂₁O₄P and molecular weight 368.37 g mol⁻¹.

Molecular Formula C21H21O4P
Molecular Weight 368.4 g/mol
CAS No. 73179-43-8
Cat. No. B14451678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl 2,4,6-trimethylphenyl phosphate
CAS73179-43-8
Molecular FormulaC21H21O4P
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)C
InChIInChI=1S/C21H21O4P/c1-16-14-17(2)21(18(3)15-16)25-26(22,23-19-10-6-4-7-11-19)24-20-12-8-5-9-13-20/h4-15H,1-3H3
InChIKeyTZNDMQPVWYWNFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenyl 2,4,6-Trimethylphenyl Phosphate (CAS 73179‑43‑8): Core Identifiers and Baseline Physicochemical Profile for Procurement Evaluation


Diphenyl 2,4,6‑trimethylphenyl phosphate (CAS 73179‑43‑8), also termed monomesityl diphenyl phosphate (DPMP), is a triaryl phosphate ester belonging to the organophosphate flame‑retardant class. The molecule bears one 2,4,6‑trimethylphenyl (mesityl) group and two phenyl groups esterified to phosphoric acid, with molecular formula C₂₁H₂₁O₄P and molecular weight 368.37 g mol⁻¹. Its calculated phosphorus content is 8.41 % w/w, its computed density is 1.201 g cm⁻³, and its predicted boiling point is 418.3 °C at 760 mmHg . In the patent literature, DPMP is disclosed as a solid at ambient temperature and as a key constituent of mixed phenyl/mesityl phosphate ester compositions that serve as fire‑retardant additives in thermoplastic and thermosetting resin systems [1].

Why Generic Substitution of Triaryl Phosphate Flame Retardants Fails: Physical‑State, Phosphorus‑Content, and Performance Evidence for Diphenyl 2,4,6‑Trimethylphenyl Phosphate


Triaryl phosphate flame retardants are not functionally interchangeable despite belonging to the same chemical class. Phosphorus content directly governs flame‑retardant efficiency on a weight basis, while physical state dictates whether the additive can be pumped at ambient temperature without pre‑heating infrastructure [1]. Triphenyl phosphate (TPP, 9.49 % P) is a solid that melts at 49–51 °C; trimesityl phosphate (TMP, 6.84 % P) melts at 105–108 °C, making both difficult to handle as neat liquids. Pure diphenyl 2,4,6‑trimethylphenyl phosphate (8.41 % P) is likewise a solid at room temperature. However, when DPMP is formulated into a mixed phenyl/mesityl phosphate ester blend (ca. 20 % TPP, 40 % DPMP, 40 % dimesityl phenyl phosphate), the resulting product remains a pumpable liquid with a viscosity of 18–24 cSt at 65.6 °C, while retaining the phosphorus content of 8.2–8.4 % [1]. Furthermore, mesityl‑containing phosphate mixtures deliver flame‑extinction times and heat‑distortion temperatures that measurably outperform TPP at equivalent loadings [2]. These differences in phosphorus density, ambient‑temperature flow, and end‑use performance mean that simply substituting one triaryl phosphate for another introduces predictable losses in processability or fire‑safety margins.

Quantitative Differentiation Benchmarks for Diphenyl 2,4,6‑Trimethylphenyl Phosphate Relative to Closest Triaryl Phosphate Comparators


Physical State and Ambient‑Temperature Processability: Pure DPMP Solid vs. Mixed Phenyl/Mesityl Phosphate Ester Liquid

Pure diphenyl 2,4,6‑trimethylphenyl phosphate (DPMP) is explicitly described as a solid at room temperature, analogous to triphenyl phosphate (TPP, mp 49–51 °C) and trimesityl phosphate (TMP, mp 105–108 °C) [1]. In contrast, the ternary mixed phosphate ester composition consisting of approximately 20 wt % TPP, 40 wt % DPMP, and 40 wt % phenyl dimesityl phosphate remains a freely flowable liquid at room temperature with a kinematic viscosity of 18–24 cSt (0.000018–0.000024 m² s⁻¹) measured at 65.6 °C [1]. The liquid nature eliminates the need for heated storage tanks and jacketed transfer lines that would be required for the pure solid phosphate esters.

Flame retardant Phosphate ester Processability

Phosphorus Content: Intermediate Mass‑Percent Between Triphenyl Phosphate and Trimesityl Phosphate

The elemental phosphorus content of DPMP, calculated from its molecular formula (C₂₁H₂₁O₄P, MW 368.37), is 8.41 % w/w . This value falls between triphenyl phosphate (TPP, C₁₈H₁₅O₄P, MW 326.28; 9.49 % P) and trimesityl phosphate (TMP, C₂₇H₃₃O₄P, MW 452.52; 6.84 % P) . The mixed phenyl/mesityl phosphate ester composition that contains DPMP as the major component delivers a phosphorus content of 8.2–8.4 %, demonstrating that the bulk phosphorus density is preserved when DPMP is blended into the processable liquid form [1].

Flame retardant Phosphorus content Structure‑activity relationship

Flame Extinction Time in Polyphenylene Ether/Polystyrene Blends: Mesityl‑Containing Phosphate Mixtures vs. Triphenyl Phosphate

In a polyphenylene ether/high‑impact polystyrene blend (550:450 parts by weight) containing 35 parts of a mesityl xylyl phosphate mixture—a composition that includes diphenyl mesityl phosphate (DPMP) as a key component—the average flame‑out time after the first ignition (UL‑94 test, modified) was 14 seconds [1]. When the same loading of triphenyl phosphate (TPP) was used in an otherwise identical formulation, the average extinction time increased to 17 seconds [1]. This represents an 18 % reduction in burning time for the mesityl‑containing phosphate relative to TPP.

Flame retardant UL‑94 Polyphenylene ether

Heat Distortion Temperature Retention: Mesityl‑Containing Phosphate Mixtures Outperform Triphenyl Phosphate

The same polyphenylene ether/HIPS formulation containing 35 parts of the mesityl xylyl phosphate mixture (which incorporates DPMP) exhibited a heat distortion temperature (HDT) of 245 °F at 264 psi when tested according to ASTM D‑648 [1]. The TPP‑containing analogue yielded an HDT of 237 °F [1]. The 8 °F (3.4 %) improvement indicates that the mesityl‑based phosphate imparts less plasticization to the polymer matrix, preserving a higher service temperature ceiling.

Flame retardant Heat deflection temperature Polyphenylene ether

Predicted Boiling Point: Lower Volatility of DPMP Compared to Triphenyl Phosphate

The predicted boiling point of diphenyl 2,4,6‑trimethylphenyl phosphate at atmospheric pressure is 418.3 °C . This is approximately 48 °C higher than the boiling point of triphenyl phosphate (ca. 370 °C at 760 mmHg) . The higher boiling point reflects the greater molecular weight and steric bulk conferred by the mesityl substituent, suggesting reduced evaporative loss during high‑temperature compounding or extrusion processes.

Thermal stability Volatility Processing safety

Computed Density: Impact on Volume‑Based Formulation and Specific Gravity of Finished Parts

The computed density of DPMP is 1.201 g cm⁻³ . By comparison, triphenyl phosphate has a density of approximately 1.268 g cm⁻³ at 25 °C . The 5.3 % lower density of DPMP means that a weight‑equivalent loading of DPMP occupies a larger volume, which can influence the melt rheology and final specific gravity of the compounded plastic. For a formulation targeting a fixed weight‑percent phosphorus loading, the volume fraction occupied by DPMP will be proportionally higher, potentially affecting extruder throughput and part weight.

Density Formulation cost Specific gravity

Highest‑Impact Application Scenarios for Diphenyl 2,4,6‑Trimethylphenyl Phosphate Based on Quantitative Differentiation Evidence


Flame‑Retardant Polyphenylene Ether/Styrene Resin Blends for Electrical and Electronic Housings Requiring UL‑94 V‑0 with High Heat Deflection Temperature

In PPE/HIPS blends used for connectors, circuit‑breaker housings, and TV backpanels, the mesityl‑containing phosphate mixture (built around DPMP) delivers a measurable 18 % shorter flame‑extinction time and a 3.4 % higher heat distortion temperature than an equal loading of triphenyl phosphate [1]. This combination enables compliance with UL‑94 V‑0 while maintaining the dimensional stability needed for parts that operate near heat‑generating components, where TPP‑plasticized grades may soften excessively.

Continuous Liquid‑Feeding Compounding Lines Where Solid Flame‑Retardant Additives Are Economically Impractical

Pure DPMP, TPP, and TMP are all solids at ambient temperature, necessitating heated storage tanks, jacketed piping, and melt‑transfer equipment for bulk handling [1]. The liquid mixed phenyl/mesityl phosphate ester composition containing 40 % DPMP remains pumpable at room temperature (viscosity 18–24 cSt at 65.6 °C) [1]. This physical‑form advantage eliminates capital and energy costs associated with additive pre‑melting, making it the preferred form for high‑throughput twin‑screw extrusion operations.

Halogen‑Free Flame‑Retardant Formulations Requiring Intermediate Phosphorus Loading for Optimal Cost‑Performance Balance

DPMP’s phosphorus content of 8.41 % occupies a middle ground between triphenyl phosphate (9.49 % P) and trimesityl phosphate (6.84 % P) [1]. At a given phosphorus‑content specification, a formulation using DPMP requires less additive than TMP (reducing plasticization and cost) while avoiding the higher volatility and lower HDT associated with TPP [2]. This balance is particularly valuable in thin‑wall injection‑molded parts where additive loading must be minimized to preserve impact strength.

High‑Temperature Thermoplastic Processing Where Volatility‑Induced Additive Loss Must Be Minimized

With a predicted boiling point approximately 48 °C higher than that of triphenyl phosphate, DPMP‑containing compositions are less prone to evaporative loss during the 260–320 °C processing window typical of engineering thermoplastics [1]. This characteristic helps maintain the design phosphorus content in the finished part, reduces die‑build‑up from condensed phosphate vapors, and lowers the potential for worker inhalation exposure, addressing both process consistency and occupational hygiene requirements.

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